(6S)-6-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one
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Overview
Description
(6S)-6-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholine ring substituted with a 4-fluorophenyl group and a 1-phenylethyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction, where a fluorophenyl group is introduced to the morpholine ring. The reaction conditions often require the use of strong bases and solvents like dimethyl sulfoxide (DMSO) to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity while minimizing the production time and cost. The use of catalysts and optimized reaction conditions is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
(6S)-6-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Strong bases like sodium hydride, solvents like DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(6S)-6-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6S)-6-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Properties
CAS No. |
920798-04-5 |
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Molecular Formula |
C18H18FNO2 |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
(6S)-6-(4-fluorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one |
InChI |
InChI=1S/C18H18FNO2/c1-13(14-5-3-2-4-6-14)20-11-17(22-12-18(20)21)15-7-9-16(19)10-8-15/h2-10,13,17H,11-12H2,1H3/t13-,17+/m0/s1 |
InChI Key |
WUNYXWNLBVYWEV-SUMWQHHRSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2C[C@@H](OCC2=O)C3=CC=C(C=C3)F |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(OCC2=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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